molecular formula C19H25N3O5S2 B411125 N,N'-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide CAS No. 378224-80-7

N,N'-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

Cat. No.: B411125
CAS No.: 378224-80-7
M. Wt: 439.6g/mol
InChI Key: MTKIMUSRLQRERS-UHFFFAOYSA-N
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Description

N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzo[cd]indole core, which is a fused ring system, and is substituted with dibutyl groups and sulfonamide functionalities. Its distinct structure makes it a subject of interest in synthetic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[cd]indole Core: This step often involves the cyclization of a suitable precursor, such as an ortho-aminobenzamide, under acidic or basic conditions to form the indole ring system.

    Introduction of the Oxo Group: The oxo group at the 2-position can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Sulfonamide Formation: The sulfonamide groups are introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

    N-Dibutylation: The final step involves the alkylation of the nitrogen atoms with butyl halides under basic conditions to yield the dibutylated product.

Industrial Production Methods

Industrial production of N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxo group or reduce the sulfonamide functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[cd]indole core or the sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structure and potential bioactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide groups can form hydrogen bonds with biological molecules, while the indole core can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
  • N,N’-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
  • N,N’-dipropyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

Uniqueness

N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is unique due to its specific dibutyl substitution, which can influence its solubility, reactivity, and biological activity compared to its dimethyl, diethyl, and dipropyl analogs. The length and bulkiness of the butyl groups can affect the compound’s interaction with other molecules and its overall stability.

This detailed overview provides a comprehensive understanding of N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N,N'-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound belongs to a class of molecules known for their biological activity, particularly as inhibitors of the retinoic acid-related orphan receptor gamma (RORγ), which is implicated in various autoimmune diseases.

Structure and Properties

The chemical structure of this compound includes:

  • A dibutyl substitution
  • Two sulfonamide groups
  • A 2-oxo group that enhances reactivity

This structural complexity contributes to its unique physicochemical properties, potentially improving its selectivity and efficacy as an inhibitor compared to other similar compounds.

Research indicates that this compound acts primarily as an inhibitor of RORγ. The binding affinity to the ligand-binding domain of RORγ has been demonstrated through various interaction studies. The inhibition of RORγ is significant because it plays a crucial role in the regulation of Th17 cell differentiation, which is linked to autoimmune conditions such as multiple sclerosis and rheumatoid arthritis.

Inhibitory Concentrations

The compound exhibits micromolar inhibitory concentrations (IC50 values) in various biological assays. For instance, studies have shown that derivatives from this scaffold can inhibit RORγ activity effectively at concentrations that suggest potential therapeutic relevance.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct features:

Compound Name Structure Notable Features
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamideStructureBase structure; RORγ inhibition potential.
N-(2-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamideStructureHydroxy substitution enhances solubility.
1-Ethyl-N-(5-methylphenyl)-2-oxobenzo[cd]indole-6-sulfonamideStructureEthyl group may influence pharmacokinetics.

The unique dibutyl substitution and dual sulfonamide groups in this compound provide distinct advantages in terms of selectivity and efficacy.

Case Studies and Research Findings

Several studies have focused on the biological activities associated with this compound:

  • RORγ Inhibition Study : A study demonstrated that this compound effectively inhibited RORγ activity in vitro. The findings suggested a direct correlation between the compound's structural features and its inhibitory potency.
  • Inflammation Modulation : Another research highlighted the compound's ability to inhibit TNF-α production, leading to a decrease in inflammatory responses. This suggests its potential application in treating inflammatory diseases.
  • Pharmacokinetics and Bioavailability : Investigations into the pharmacokinetics of this compound indicate favorable absorption characteristics and bioavailability profiles compared to other sulfonamide derivatives.

Q & A

Basic Question: What are the established synthetic pathways for N,N'-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves multi-step pathways starting from benzo[cd]indole derivatives. Key steps include:

  • Sulfonation : Chlorosulfonic acid reacts with 2-oxo-1,2-dihydrobenzo[cd]indole at controlled temperatures (0–25°C) to introduce sulfonyl groups .
  • N-Alkylation : Dibutylamine is introduced under nucleophilic substitution conditions, often using DMF as a solvent and triethylamine (Et₃N) as a base to neutralize HCl byproducts. DMAP may act as a catalyst to enhance reactivity .

Optimization Parameters :

VariableOptimal RangeImpact on Yield
Temperature0–25°C (sulfonation), 50–80°C (alkylation)Prevents side reactions (e.g., over-sulfonation)
SolventDMF or THFStabilizes intermediates and improves solubility
CatalystDMAP (5–10 mol%)Accelerates alkylation via transition-state stabilization

Critical validation via TLC or HPLC is recommended to monitor intermediate purity .

Basic Question: How should researchers characterize the molecular structure and purity of this compound?

Answer:
Use a combination of:

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., dibutyl groups at N-positions, sulfonamide peaks at δ 2.8–3.5 ppm) .
    • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .
  • Chromatography :
    • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% required for biological assays) .

Advanced techniques like X-ray crystallography (if crystalline) or HRMS provide definitive structural confirmation .

Advanced Question: What mechanistic hypotheses explain its reported anti-inflammatory activity, and how can conflicting data across studies be resolved?

Answer:
Proposed mechanisms include:

  • COX-2 Inhibition : Structural analogs (e.g., ) show sulfonamide moieties binding to COX-2’s hydrophobic pocket, reducing prostaglandin synthesis .
  • NF-κB Pathway Modulation : Discrepancies in IC₅₀ values (e.g., 5–50 µM across studies) may arise from assay conditions (e.g., cell type, LPS stimulation time).

Resolution Strategies :

  • Standardize assays using primary macrophages (e.g., RAW264.7) with consistent LPS exposure (4–6 hr).
  • Perform dose-response curves in triplicate and validate with siRNA knockdown of target pathways .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking Studies : Use software like AutoDock Vina to model binding to COX-2 (PDB: 5KIR). Focus on:
    • Sulfonamide interactions with Arg120 and Tyr355.
    • Dibutyl groups occupying hydrophobic subpockets .
  • MD Simulations : Assess binding stability (20–50 ns trajectories) under physiological conditions (e.g., SPC water model) .

Validation : Compare computational binding scores (ΔG) with experimental IC₅₀ values to refine force fields .

Advanced Question: What experimental approaches address stability issues in aqueous buffers during bioassays?

Answer:
The compound may degrade via hydrolysis of the sulfonamide or lactam rings. Mitigation strategies include:

  • pH Control : Use phosphate buffers (pH 7.4) with ≤10% DMSO to enhance solubility without destabilizing the core structure .
  • Stability Screening : Conduct UPLC-MS at 0, 6, 24 hr to quantify degradation products (e.g., free sulfonic acids) .

Advanced Question: How can enantioselective synthesis be achieved for chiral analogs of this compound?

Answer:

  • Catalytic Asymmetric Alkylation : Use chiral ligands like BINAP with palladium catalysts to induce stereocontrol during N-alkylation .
  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) and validate with circular dichroism (CD) .

Data Contradiction Question: How to resolve discrepancies in reported IC₅₀ values for kinase inhibition assays?

Answer:
Discrepancies may arise from:

  • Kinase Isoform Variability : Test against recombinant kinases (e.g., JAK2 vs. JAK3) .
  • ATP Concentration : Use fixed [ATP] (1 mM) to minimize competition in radiometric assays .

Consensus Protocol :

ParameterRecommendation
Enzyme SourceRecombinant, full-length kinases
SubstratePoly-Glu-Tyr (4:1) for tyrosine kinases
Incubation Time30 min at 30°C

Advanced Question: What strategies optimize SAR studies for sulfonamide derivatives?

Answer:

  • Substituent Variation : Replace dibutyl groups with cyclopropane or tert-butyl to assess steric effects on activity .
  • Bioisosteres : Replace sulfonamide with phosphonamide to evaluate electronic contributions .

Example SAR Table :

DerivativeR GroupIC₅₀ (COX-2)LogP
ParentDibutyl10 µM3.2
Analog 1Cyclopropyl8 µM2.9
Analog 2tert-Butyl15 µM4.1

Basic Question: What analytical methods validate compound purity before biological testing?

Answer:

  • HPLC-DAD : Use a C18 column (4.6 × 150 mm, 5 µm) with 0.1% TFA in water/acetonitrile (70:30 to 10:90 gradient over 20 min). Monitor at 254 nm .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced Question: How can multivariate statistical analysis enhance structure-activity relationship (SAR) modeling?

Answer:

  • PCA or PLS Regression : Reduce dimensionality of molecular descriptors (e.g., logP, polar surface area) to identify key drivers of activity .
  • QSAR Models : Train with datasets ≥50 analogs using Random Forest or SVM algorithms. Validate with leave-one-out cross-validation (R² > 0.7) .

Properties

IUPAC Name

6-N,8-N-dibutyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S2/c1-3-5-10-20-28(24,25)15-12-16(29(26,27)21-11-6-4-2)18-17-13(15)8-7-9-14(17)19(23)22-18/h7-9,12,20-21H,3-6,10-11H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKIMUSRLQRERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C2C3=C1C=CC=C3C(=O)N2)S(=O)(=O)NCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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